molecular formula C14H14Cl2N2 B12719420 Clonazoline hydrochloride CAS No. 23593-08-0

Clonazoline hydrochloride

Cat. No.: B12719420
CAS No.: 23593-08-0
M. Wt: 281.2 g/mol
InChI Key: JOJMOKBPTKPWER-UHFFFAOYSA-N
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Description

Clonazoline hydrochloride is a chemical compound with the molecular formula C14H13ClN2.ClH. It is an imidazoline sympathomimetic and acts as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor. The compound was marketed in Italy in combination with Fluocinolone under the tradename Localyn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clonazoline hydrochloride involves the reaction of 4-chloronaphthalene with imidazole. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Clonazoline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clonazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on alpha-adrenoreceptors and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects in treating nasal congestion and other conditions.

    Industry: Utilized in the formulation of nasal sprays and other pharmaceutical products.

Mechanism of Action

Clonazoline hydrochloride exerts its effects by acting as an alpha-adrenoreceptor agonist. It binds to alpha-adrenoreceptors on the surface of cells, leading to vasoconstriction and reduced blood flow in the nasal passages. This mechanism helps alleviate nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Uniqueness of Clonazoline Hydrochloride: this compound is unique due to its specific binding affinity for alpha-adrenoreceptors and its dual role as a nasal decongestant and vasoconstrictor. Unlike clonidine, which primarily affects the central nervous system, this compound exerts its effects peripherally, making it suitable for topical applications .

Properties

CAS No.

23593-08-0

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H13ClN2.ClH/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13;/h1-6H,7-9H2,(H,16,17);1H

InChI Key

JOJMOKBPTKPWER-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl.Cl

Origin of Product

United States

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